LAT1 Transporter Inhibition: Potency of 2-Amino-2-(4-chlorophenyl)propanoic Acid vs. Endogenous Substrate
2-Amino-2-(4-chlorophenyl)propanoic acid demonstrates measurable, albeit moderate, inhibition of the L-type amino acid transporter 1 (LAT1), a key target for drug delivery across the blood-brain barrier and into tumors. In a competitive uptake assay using human MCF7 breast cancer cells, the compound inhibited LAT1-mediated transport of the radiolabeled endogenous substrate [14C]-L-leucine with an IC50 of 27.7 µM (2.77E+4 nM) [1].
| Evidence Dimension | LAT1 Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 27.7 µM |
| Comparator Or Baseline | [14C]-L-leucine (Endogenous Substrate) |
| Quantified Difference | The compound inhibits the transport of the natural substrate with a defined IC50. |
| Conditions | Inhibition of [14C]-L-leucine uptake in human MCF7 cells after 5 mins, measured by liquid scintillation counting. |
Why This Matters
This quantifiable IC50 value allows researchers to benchmark its affinity for LAT1 against other chemical probes, informing its utility as a scaffold for developing LAT1-targeted prodrugs or imaging agents.
- [1] BindingDB. BDBM50463321 (CHEMBL4239455). Inhibition of LAT1-mediated [14C]-L-leucine uptake in human MCF7 cells. View Source
